Cysteine Protease Inhibition: Potency of the Isomer ZLIII33A as a Performance Benchmark
A direct, isomer-specific dataset for CAS 313251-51-3 is not available in the primary literature. The strongest available inference comes from its structural isomer, ZLIII33A, which inhibits the Leishmania major cathepsin L-like cysteine protease cpL with an IC50 of 0.5 µM (0.0005 mM) [1]. This is a significant differentiation from other inhibitors in the same screen, such as ZLIII115A (IC50 10 µM) and ZLIII43A (IC50 2 µM) [1]. The target compound possesses the identical molecular formula and warhead but a different point of attachment on the furan ring, making ZLIII33A's potency a relevant, albeit indirect, performance benchmark.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | No published data for CAS 313251-51-3. Closest structural benchmark (ZLIII33A): 0.5 µM |
| Comparator Or Baseline | ZLIII115A (structurally related analog from the same paper): 10 µM; ZLIII43A: 2 µM [1] |
| Quantified Difference | Benchmark (ZLIII33A) is 20-fold more potent than ZLIII115A and 4-fold more potent than ZLIII43A |
| Conditions | In vitro enzyme inhibition assay against recombinant Leishmania major cysteine protease cpL (EC 3.4.22.B6), as reported in BRENDA [1] |
Why This Matters
This serves as a justification for procurement when the intended use is cysteine protease inhibitor screening, as the target compound's core scaffold is associated with sub-micromolar potency in a parasite protease assay.
- [1] BRENDA Enzyme Database. Inhibitor Search for EC 3.4.22.B6 (Leishmania major cysteine protease). IC50 data for ZLIII33A (0.0005 mM), ZLIII43A (0.002 mM), and ZLIII115A (0.01 mM). Accessed 2026. View Source
